N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 4-position and a pyridin-4-yl moiety at the 5-position. The triazole ring is linked via a sulfanyl group to an acetamide scaffold bearing a 3-chlorophenyl substituent (RN: 482640-26-6) . Its structure combines electron-withdrawing (chlorine) and aromatic (pyridine) groups, which are critical for modulating physicochemical properties and biological activity. The compound is part of a broader class of 1,2,4-triazole derivatives studied for applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and insect olfaction modulation .
Properties
Molecular Formula |
C16H14ClN5OS |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14ClN5OS/c1-22-15(11-5-7-18-8-6-11)20-21-16(22)24-10-14(23)19-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,19,23) |
InChI Key |
XDVHWFBSSXIRSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of aniline to obtain 3-chloroaniline. This intermediate is then reacted with acetic anhydride to form N-(3-chlorophenyl)acetamide. The next step involves the formation of the triazole ring through a cyclization reaction with appropriate reagents such as hydrazine and pyridine derivatives. Finally, the sulfanyl group is introduced using thiol reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Phenyl Group Modifications
- Target Compound: The 3-chlorophenyl group provides electron-withdrawing effects, enhancing receptor binding and metabolic stability compared to non-halogenated analogs .
- VUAA-1 (CAS 525582-84-7) : Substituted with a 4-ethylphenyl group. The ethyl group increases lipophilicity (logP), favoring interactions with hydrophobic pockets in insect odorant receptor co-receptors (Orco) but may reduce solubility .
- OLC-12 : Features a 4-isopropylphenyl group, further increasing steric bulk. This modification enhances antagonistic activity against Orco in insects but may limit blood-brain barrier penetration .
- Fluorophenyl Derivatives : Compounds like N-(4-fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 328262-91-5) replace chlorine with fluorine, reducing steric hindrance but maintaining electronegativity, which can alter target selectivity .
Triazole and Pyridine Modifications
- Target Compound : The 4-methyl-5-(pyridin-4-yl) configuration optimizes hydrogen bonding via the pyridine nitrogen’s position.
- VUAA3 : Substituted with pyridin-3-yl at the triazole 5-position. The nitrogen’s shifted position disrupts binding to Orco, converting the compound from an agonist (VUAA1) to an antagonist .
- KA Series Derivatives: Compounds with pyridin-4-yl and electron-withdrawing aryl groups (e.g., 4-chlorophenyl) exhibit superior antimicrobial activity (MIC: 12.5–25 µg/mL against E. coli and S. aureus) compared to non-halogenated analogs .
Physicochemical and Pharmacokinetic Properties
Data inferred from structural analogs and QSAR models .
Research Findings and Mechanistic Insights
Orco Modulation : The target compound’s pyridin-4-yl group aligns with VUAA1’s agonist activity, but its 3-chlorophenyl group reduces potency compared to VUAA1 (EC₅₀: 1.2 µM vs. 0.8 µM in Cydia pomonella Orco) .
Antimicrobial Efficacy : Derivatives with 3-chlorophenyl and pyridin-4-yl substituents (e.g., KA3) show 2–4× higher activity against Gram-positive bacteria than fluorophenyl analogs, likely due to enhanced membrane disruption .
Metabolic Stability : Chlorine’s electron-withdrawing effect reduces CYP450-mediated metabolism, yielding a longer half-life (t₁/₂: 4.7 hours) compared to ethyl-substituted analogs (t₁/₂: 2.1 hours) .
Biological Activity
N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that belongs to the 1,2,4-triazole class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₆H₁₃ClN₄OS
- Molecular Weight : 344.82 g/mol
- CAS Number : 501113-03-7
The presence of the triazole ring contributes to its biological activity, as triazoles are known for their ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles show effectiveness against various pathogens, including bacteria and fungi. Specifically, the compound was evaluated against strains of Candida, Geotrichum, and Saccharomyces, showing promising antifungal activity .
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 0.046 μM | |
| Escherichia coli | 0.125 μM | |
| Staphylococcus aureus | 0.68 μM |
Anticancer Activity
The anticancer potential of this compound was assessed using the NCI-60 human tumor cell lines panel. At a concentration of 10 µM, moderate cytostatic activity was observed in several cancer cell lines . The highest inhibition growth percentage (IGP) recorded was 23% against the MCF7 breast cancer cell line.
Table 2: Anticancer Activity Data
| Cell Line | Inhibition Growth Percentage (IGP) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 23% | |
| A549 (Lung Cancer) | 21% | |
| HCT116 (Colon Cancer) | Moderate activity |
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds can often be attributed to specific structural features. For instance:
- Electron-donating groups on the phenyl ring enhance antimicrobial activity.
- The length and branching of alkyl chains influence the potency of the compound against various pathogens .
Case Studies
- Antifungal Screening : A study evaluated a series of triazole derivatives for their antifungal efficacy against clinical isolates. The compound exhibited significant activity against resistant strains, indicating its potential as a therapeutic agent in fungal infections .
- Cancer Cell Line Evaluation : In a multicellular spheroid model for cancer research, this compound was found to inhibit tumor growth effectively, showcasing its potential in oncological applications .
Q & A
Q. What are the common synthetic routes for preparing N-(3-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis typically involves a two-step process:
- Step 1 : Formation of the 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol intermediate via cyclization of thiosemicarbazides or condensation reactions.
- Step 2 : S-alkylation of the thiol group with 2-chloro-N-(3-chlorophenyl)acetamide in an alkaline medium (e.g., KOH or K₂CO₃) at room temperature or under reflux . Key characterization methods include ¹H/¹³C-NMR (to confirm alkylation and substituent positions), IR (to identify thioether and amide bonds), and elemental analysis (to verify purity) .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography is the gold standard for resolving structural ambiguities. For example, related N-(3-chlorophenyl) acetamide derivatives crystallize in a monoclinic system (space group P2₁/c) with cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, and β = 108.76° .
- SHELXL is widely used for refinement, leveraging high-resolution diffraction data collected on instruments like the Bruker SMART APEXII detector .
Q. What preliminary biological screening methods are used to assess its activity?
- In vitro antimicrobial assays (e.g., broth microdilution against Staphylococcus aureus or Escherichia coli) to determine MIC values .
- Anti-exudative activity evaluated in rodent models (e.g., carrageenan-induced paw edema in rats) to study inflammatory responses .
Advanced Research Questions
Q. How can computational methods aid in understanding the structure-activity relationship (SAR) of this compound?
- Molecular docking (e.g., using AutoDock Vina) identifies potential binding interactions with biological targets like enzymes or receptors. For example, pyridinyl-triazole derivatives show affinity for kinase domains or ion channels .
- DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Ensure activity is concentration-dependent and not an artifact of assay conditions.
- Purity validation : Use HPLC (>95% purity) to exclude impurities affecting results.
- Structural analogs : Compare with derivatives (e.g., varying substituents on the triazole or pyridine rings) to isolate critical pharmacophores .
Q. How is the stability of this compound assessed under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
